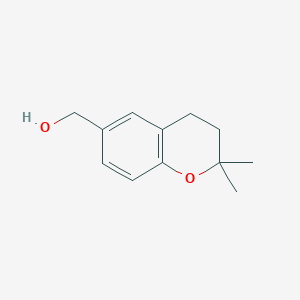

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Übersicht

Beschreibung

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (HPPB) is a boronic acid derivative that has been studied for its potential applications in scientific research. HPPB is a derivative of phenylboronic acid, which is a naturally occurring boronic acid found in plants. HPPB has been found to have a variety of uses in scientific research, including as an inhibitor of enzymes, a catalyst for synthetic reactions, and a reagent for the synthesis of other compounds. HPPB has also been studied for its potential applications in biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Holographic Analysis and Sensor Development

Boronic acids, including 3-acrylamide phenyl boronic acid (a derivative closely related to 3-(2-Hydroxypropan-2-yl)phenyl)boronic acid), are utilized as receptors in holographic sensors for detecting diols and alpha-hydroxy acids. These acids are integrated into hydrogels, creating responsive and reversible holographic sensors, particularly effective for L-lactate detection (Sartain, Yang, & Lowe, 2008).

Nanotechnology and Molecular Recognition

Phenyl boronic acids, including variants of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, are key in saccharide recognition due to their ability to bind to pendant diols. These acids are instrumental in anchoring hydrophilic polymer backbones to hydrophobic surfaces, such as graphene or carbon nanotubes, enhancing nanotechnology applications like near-infrared fluorescence modulation for saccharide binding (Mu et al., 2012).

Carbohydrate Binding

A study of carbohydrate-binding boronic acids reveals that ortho-hydroxyalkyl arylboronic acids, a category encompassing (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, display a remarkable ability to complex with hexopyranosides under physiologically relevant conditions. This finding is significant for the development of receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).

Organic Synthesis and Catalysis

Boronic acids, including (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, have versatile applications in organic synthesis. They act as catalysts in reactions such as the aza-Michael addition, enabling the creation of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescence Probes in Biological Systems

A boronic acid derivative functionalized with a specific moiety was developed for sequential "on-off-on"-type relay fluorescence probing of Fe3+ and F- ions in biological systems. This development showcases the potential of boronic acids, including (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid derivatives, in designing sensitive and selective sensors for intracellular applications (Selvaraj et al., 2019).

Amide Bond Synthesis

Boronic acids like (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid are efficient catalysts in the direct synthesis of amide bonds between carboxylic acids and amines. This method offers a viable route for the synthesis of N-Boc-protected amino acids with minimal racemization, crucial in peptide synthesis (Mohy El Dine et al., 2015).

Eigenschaften

IUPAC Name |

[3-(2-hydroxypropan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCVKWLBDVTRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703088 | |

| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid | |

CAS RN |

955369-43-4 | |

| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)

![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)

![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)